![molecular formula C9H6F3NOS B12892659 2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both sulfur and fluorine atoms in its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate substituents. One common method includes the reaction of 2-amino-4-(methylthio)phenol with trifluoroacetic anhydride under acidic conditions to form the desired benzoxazole ring . Another approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium, which provides a green and efficient method for synthesizing benzoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole involves its interaction with various molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
2-Methylthio Benzoxazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Difluoromethyl)sulfonylbenzo[d]thiazole: Contains a difluoromethyl group and a thiazole ring, offering distinct reactivity and applications.
Uniqueness
The presence of both the methylthio and trifluoromethyl groups in 2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole imparts unique chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H6F3NOS |
|---|---|
分子量 |
233.21 g/mol |
IUPAC名 |
2-methylsulfanyl-7-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NOS/c1-15-8-13-6-4-2-3-5(7(6)14-8)9(10,11)12/h2-4H,1H3 |
InChIキー |
DUIWRAAHPURHDO-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=CC=CC(=C2O1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


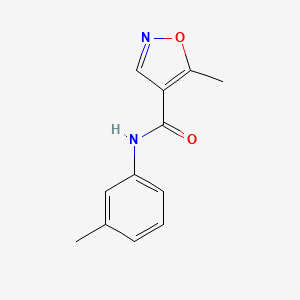
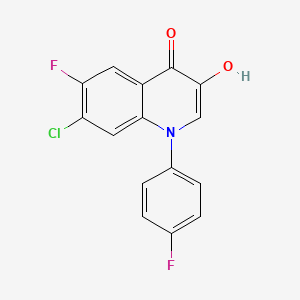
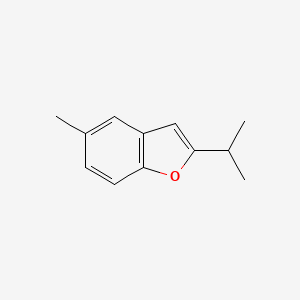
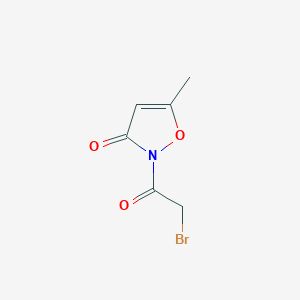

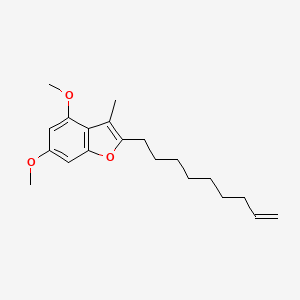
![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)
![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)


![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)


